molecular formula C10H11ClO3 B1598230 4-(3-Chlorophenoxy)butanoic acid CAS No. 5057-51-2

4-(3-Chlorophenoxy)butanoic acid

Cat. No.: B1598230
CAS No.: 5057-51-2
M. Wt: 214.64 g/mol
InChI Key: CAQCSGKAOBSSJY-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of butanoic acid, where the hydrogen atom on the fourth carbon is replaced by a 3-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)butanoic acid typically involves the reaction of 3-chlorophenol with butyric acid derivatives. One common method is the esterification of 3-chlorophenol with butyric acid, followed by hydrolysis to yield the desired acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-(3-Chlorophenoxy)butanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, influencing biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenoxy)butanoic acid
  • 4-(2-Chlorophenoxy)butanoic acid
  • 3-(4-Chlorophenoxy)propionic acid

Comparison

4-(3-Chlorophenoxy)butanoic acid is unique due to the position of the chlorine atom on the phenoxy group, which can influence its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications.

Properties

IUPAC Name

4-(3-chlorophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQCSGKAOBSSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198592
Record name Butanoic acid, 4-(3-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5057-51-2
Record name Butanoic acid, 4-(3-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-(3-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dispersion was prepared by suspending 1 eq of NaOH (flakes) in 3-chlorophenol (1 eq). The obtained dispersion was heated to 170° C. up to complete solubilization of the base. 1.4 Eq. of γ-butyrolactone were then dropwise added maintaining the reaction mixture at 170° C. for 5 hours. The reaction mixture was then poured into ice and then acidified with HCl 6N. The reaction product was extracted with CHCl3, dehydrated over Na2SO4 and concentrated under vacuum. The residue was purified by flash chromatography (eluent oil ligroin/ethyl acetate 4:1 v/v) to obtain a yellow solid corresponding to 4-(3-chlorophenoxy)butyric acid. 27.96 mmoles of 4-(3-chlorophenoxy)butyric acid were added to 48 grams of polyphosphoric acid and the resulting mixture was maintained under stirring at 90° C. for 2 hours. At the end the reaction mixture was then poured on ice and extracted with CH2Cl2. The pooled organic phases were washed with a 10% Na2CO2 aqueous solution, dehydrated over Na2SO4, and concentrated under vacuum. The residue was purified by flash chromatography (oil ligroin/ethyl acetate 9/1 v/v). An orange oil corresponding to 8-chloro-1-oxo-2,3,4,5-tetrahydrobenzo-cycloheptan-5-one was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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